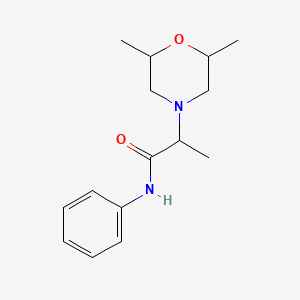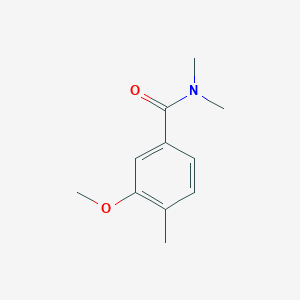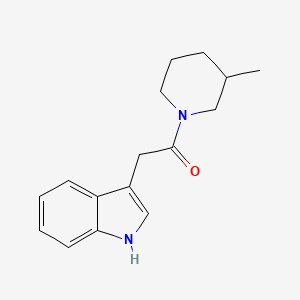
3-methoxy-4-methyl-N-pyridin-4-ylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methoxy-4-methyl-N-pyridin-4-ylbenzamide is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is a small molecule that has shown promising results in various scientific research applications.
Mechanism of Action
The mechanism of action of 3-methoxy-4-methyl-N-pyridin-4-ylbenzamide involves the inhibition of specific enzymes that are involved in the progression of various diseases. The compound has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a crucial role in the regulation of gene expression. By inhibiting these enzymes, 3-methoxy-4-methyl-N-pyridin-4-ylbenzamide can prevent the growth and proliferation of cancer cells and reduce the accumulation of toxic proteins in the brain, which are associated with Alzheimer's and Parkinson's disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-methoxy-4-methyl-N-pyridin-4-ylbenzamide are still being studied. However, it has been shown to exhibit potent inhibitory activity against certain enzymes that are involved in the progression of various diseases. The compound has also been shown to have a low toxicity profile, which makes it a promising drug candidate for further development.
Advantages and Limitations for Lab Experiments
The advantages of using 3-methoxy-4-methyl-N-pyridin-4-ylbenzamide in lab experiments include its high yield and purity, its potent inhibitory activity against specific enzymes, and its low toxicity profile. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain assays.
Future Directions
There are several future directions for research on 3-methoxy-4-methyl-N-pyridin-4-ylbenzamide. One direction is to further investigate its mechanism of action and its biochemical and physiological effects. Another direction is to explore its potential as a drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, researchers can explore ways to improve the solubility of the compound in water to make it more suitable for use in certain assays. Finally, researchers can investigate the potential of this compound as a tool for studying the role of specific enzymes in disease progression.
Synthesis Methods
The synthesis method of 3-methoxy-4-methyl-N-pyridin-4-ylbenzamide involves the reaction of 4-methylpyridine-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 3-methoxyaniline to give the desired product. The yield of this reaction is typically high, and the purity of the compound can be easily achieved through standard purification techniques.
Scientific Research Applications
3-methoxy-4-methyl-N-pyridin-4-ylbenzamide has been extensively studied in the field of medicinal chemistry. It has shown promising results as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. The compound has been shown to exhibit potent inhibitory activity against certain enzymes that are involved in the progression of these diseases.
properties
IUPAC Name |
3-methoxy-4-methyl-N-pyridin-4-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-10-3-4-11(9-13(10)18-2)14(17)16-12-5-7-15-8-6-12/h3-9H,1-2H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWCLKBAHPBHJML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=NC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methoxy-4-methyl-N-pyridin-4-ylbenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[2-(3-chlorophenyl)ethyl]-3,4-dihydro-2H-chromene-3-carboxamide](/img/structure/B7465579.png)
![1-(4-chlorophenyl)-N-(3-ethylphenyl)-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7465623.png)
![1-methyl-6H-isoquinolino[2,3-a]quinazoline-5,12-dione](/img/structure/B7465630.png)
![1-acetyl-N-[(2-methylphenyl)methyl]piperidine-4-carboxamide](/img/structure/B7465632.png)
![1-[4-(difluoromethoxy)phenyl]-N-(4-methoxy-2-morpholin-4-ylsulfonylphenyl)methanimine](/img/structure/B7465646.png)
![2-methyl-N-[(2-methylphenyl)methyl]furan-3-carboxamide](/img/structure/B7465651.png)

![2-(2,5-dimethylphenyl)sulfanyl-N-[2-(4-fluorophenyl)-5-methylpyrazol-3-yl]acetamide](/img/structure/B7465654.png)

